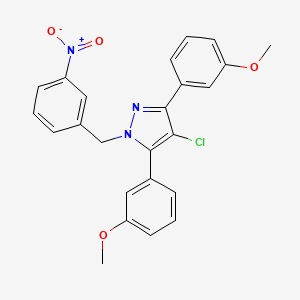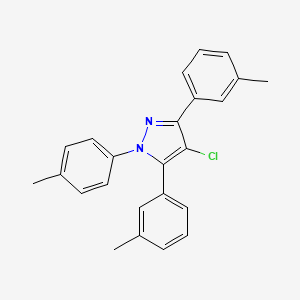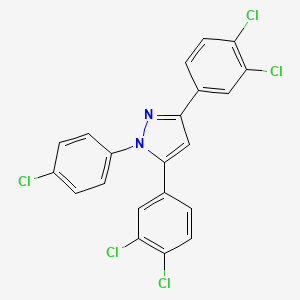![molecular formula C24H30N4O B10921611 3-cyclopropyl-6-ethyl-1-phenyl-N,N-dipropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921611.png)
3-cyclopropyl-6-ethyl-1-phenyl-N,N-dipropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, a phenyl group, and a dipropyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the substituents. One common method involves the cyclization of a hydrazone with a pyridine derivative under acidic conditions. The reaction conditions often include the use of glacial acetic acid and iodine as catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes the formation of intermediate compounds, which are then subjected to further reactions to introduce the desired substituents. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A simpler analog without the cyclopropyl, ethyl, phenyl, and dipropyl groups.
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: A similar compound with a methyl group instead of the cyclopropyl and ethyl groups.
Uniqueness
3-CYCLOPROPYL-6-ETHYL-1-PHENYL-N~4~,N~4~-DIPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and dipropyl groups, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H30N4O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-cyclopropyl-6-ethyl-1-phenyl-N,N-dipropylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H30N4O/c1-4-14-27(15-5-2)24(29)20-16-18(6-3)25-23-21(20)22(17-12-13-17)26-28(23)19-10-8-7-9-11-19/h7-11,16-17H,4-6,12-15H2,1-3H3 |
InChI Key |
DNSJFKSKEQBPNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C2C(=NN(C2=NC(=C1)CC)C3=CC=CC=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10921528.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10921535.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921551.png)


![1-benzyl-3,6-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921561.png)
![4-(2-oxopyrrolidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10921575.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10921578.png)
![N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921582.png)

![Ethyl 4-{[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10921600.png)
![1-(difluoromethyl)-5-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10921605.png)
![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10921606.png)

